REACTION_CXSMILES
|
[N+:1]1([O-])[C:2]([C:10]([OH:12])=[O:11])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:9][C:7]([C:6]1[N:1]=[C:2]([C:10]([OH:12])=[O:11])[CH:3]=[CH:4][CH:5]=1)=[O:8]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1C(=O)O)C(=O)O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The admixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool so that crystals
|
Type
|
FILTRATION
|
Details
|
The crystals thus deposited were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |